![molecular formula C8H4BrNOS B14015505 3-Bromothieno[2,3-C]pyridine-4-carbaldehyde](/img/structure/B14015505.png)
3-Bromothieno[2,3-C]pyridine-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromothieno[2,3-C]pyridine-4-carbaldehyde is a heterocyclic compound that features a bromine atom, a thieno ring, and a pyridine ring fused together.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromothieno[2,3-C]pyridine-4-carbaldehyde typically involves the bromination of thieno[2,3-C]pyridine-4-carbaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromothieno[2,3-C]pyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products:
Oxidation: 3-Bromothieno[2,3-C]pyridine-4-carboxylic acid.
Reduction: 3-Bromothieno[2,3-C]pyridine-4-methanol.
Substitution: Various substituted thieno[2,3-C]pyridine derivatives.
Applications De Recherche Scientifique
3-Bromothieno[2,3-C]pyridine-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 3-Bromothieno[2,3-C]pyridine-4-carbaldehyde is primarily related to its ability to interact with biological targets such as kinases. The compound’s structure allows it to bind to the ATP-binding site of kinases, inhibiting their activity. This interaction can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential candidate for anti-cancer therapies .
Comparaison Avec Des Composés Similaires
Thieno[2,3-C]pyridine-4-carbaldehyde: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-Chlorothieno[2,3-C]pyridine-4-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
3-Iodothieno[2,3-C]pyridine-4-carbaldehyde: Contains an iodine atom, which can lead to different reactivity patterns compared to the bromine derivative.
Uniqueness: 3-Bromothieno[2,3-C]pyridine-4-carbaldehyde is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution reactions and potentially improve its binding affinity to biological targets compared to its chlorine and iodine analogs .
Propriétés
Formule moléculaire |
C8H4BrNOS |
|---|---|
Poids moléculaire |
242.09 g/mol |
Nom IUPAC |
3-bromothieno[2,3-c]pyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H4BrNOS/c9-6-4-12-7-2-10-1-5(3-11)8(6)7/h1-4H |
Clé InChI |
IZGBALCLWIONHY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(C=N1)SC=C2Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol](/img/structure/B14015422.png)
![Benzo[f][1,7]naphthyridine, 3-chloro-](/img/structure/B14015429.png)
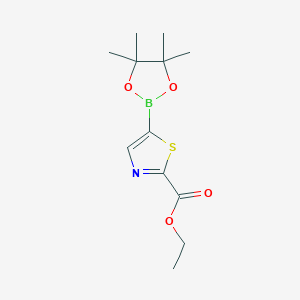


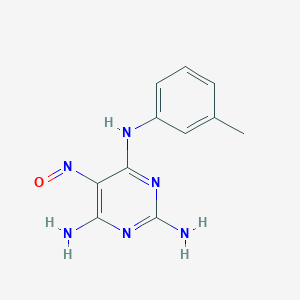

![(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-ynoic acid](/img/structure/B14015468.png)
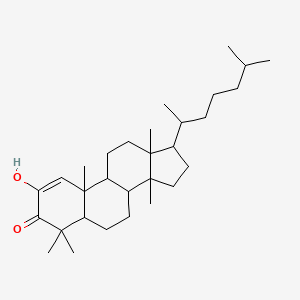

![4-Thiazolecarboxylicacid, 2-[2-(benzoylamino)ethyl]-, ethyl ester](/img/structure/B14015488.png)
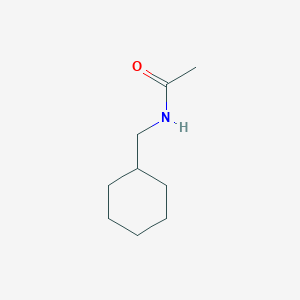
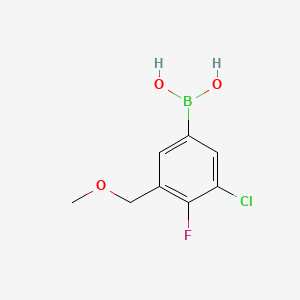
![N-Methyl-N'-{2-[6-(methylsulfanyl)-9H-purin-9-yl]ethyl}urea](/img/structure/B14015508.png)
